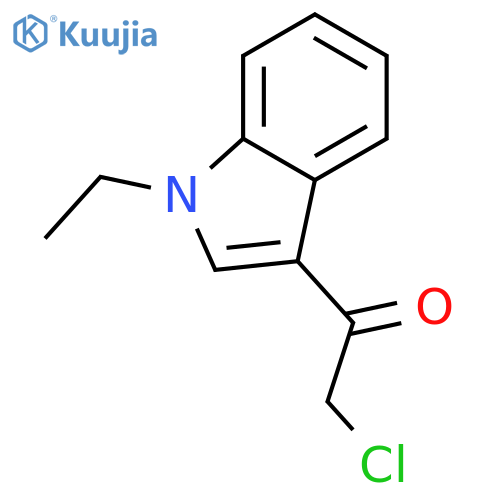Cas no 38693-16-2 (2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone)

38693-16-2 structure
商品名:2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
CAS番号:38693-16-2
MF:C12H12NOCl
メガワット:221.68278
MDL:MFCD06753255
CID:892600
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-1-(1-ETHYL-1H-INDOL-3-YL)-ETHANONE
- 2-chloro-1-(1-ethylindol-3-yl)ethanone
- 1-Ethyl-3-chloracetylindol
- 2-chloro-1-(1-ethyl-indol-3-yl)-ethanone
- 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
-
- MDL: MFCD06753255
計算された属性
- せいみつぶんしりょう: 221.06100
じっけんとくせい
- PSA: 22.00000
- LogP: 3.08270
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone セキュリティ情報
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB375495-1g |
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone; . |
38693-16-2 | 1g |
€317.00 | 2024-06-07 | ||
| abcr | AB375495-1 g |
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone |
38693-16-2 | 1g |
€322.50 | 2023-06-20 | ||
| Matrix Scientific | 180330-5g |
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone |
38693-16-2 | 5g |
$1000.00 | 2023-09-09 | ||
| abcr | AB375495-500mg |
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone; . |
38693-16-2 | 500mg |
€269.00 | 2024-06-07 | ||
| TRC | C378280-10mg |
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone |
38693-16-2 | 10mg |
$ 70.00 | 2022-04-01 | ||
| Matrix Scientific | 180330-1g |
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone |
38693-16-2 | 1g |
$300.00 | 2023-09-09 | ||
| TRC | C378280-5mg |
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone |
38693-16-2 | 5mg |
$ 50.00 | 2022-04-01 | ||
| abcr | AB375495-5g |
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone; . |
38693-16-2 | 5g |
€877.00 | 2024-06-07 | ||
| A2B Chem LLC | AF58631-500mg |
2-Chloro-1-(1-ethyl-1h-indol-3-yl)ethanone |
38693-16-2 | 500mg |
$400.00 | 2024-04-20 | ||
| A2B Chem LLC | AF58631-100mg |
2-Chloro-1-(1-ethyl-1h-indol-3-yl)ethanone |
38693-16-2 | 100mg |
$313.00 | 2024-04-20 |
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone 関連文献
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. Back matter
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
38693-16-2 (2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone) 関連製品
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38693-16-2)2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

清らかである:99%/99%/99%/99%
はかる:5g/10g/25g/50g
価格 ($):951.0/1162.0/2244.0/3696.0